molecular formula C26H32N6O2 B608210 JNJ-28312141 free base CAS No. 885692-52-4

JNJ-28312141 free base

Cat. No.: B608210
CAS No.: 885692-52-4
M. Wt: 460.6 g/mol
InChI Key: GUBJNPWVIUFSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-28312141 is a novel orally active compound that functions as a colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3) inhibitor. It has shown potential utility in treating solid tumors, bone metastases, and acute myeloid leukemia .

Biochemical Analysis

Biochemical Properties

JNJ-28312141 plays a significant role in biochemical reactions. It interacts with the colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3), inhibiting their activity . The IC50 value of JNJ-28312141 in an assay of CSF-1R kinase activity is 0.00069 μmol/L .

Cellular Effects

JNJ-28312141 has profound effects on various types of cells and cellular processes. It influences cell function by suppressing tumor growth in nude mice, correlating with marked reductions in F4/80+ tumor-associated macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

JNJ-28312141 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the kinase activity of CSF-1R and FLT3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, JNJ-28312141 shows a dose-dependent suppression of tumor growth

Dosage Effects in Animal Models

In animal models, the effects of JNJ-28312141 vary with different dosages. Daily oral administration of JNJ-28312141 causes dose-dependent suppression of tumor growth

Metabolic Pathways

It is known to interact with CSF-1R and FLT3

Chemical Reactions Analysis

JNJ-28312141 undergoes various chemical reactions, primarily involving its role as a tyrosine kinase inhibitor. It inhibits the proliferation of cells dependent on FLT3, KIT, and TRKA with specific IC50 values . The compound’s major products and reaction conditions are not extensively detailed in the available sources.

Comparison with Similar Compounds

JNJ-28312141 is unique in its dual inhibition of CSF-1R and FLT3, making it a promising candidate for treating conditions where these pathways are involved. Similar compounds include other tyrosine kinase inhibitors, such as imatinib and sunitinib, which target different kinases but do not have the same dual inhibitory profile .

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Properties

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBJNPWVIUFSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237129
Record name JNJ-28312141 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885692-52-4
Record name JNJ-28312141 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885692524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-28312141
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-28312141 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-28312141 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ241VJ92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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